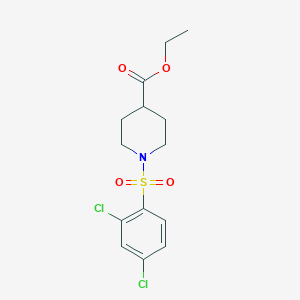

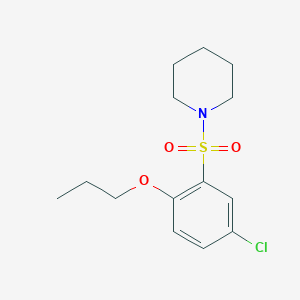

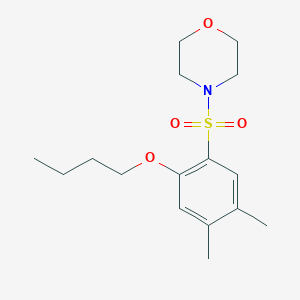

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep.

Mécanisme D'action

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus, a region of the brain that controls many physiological functions including sleep. Orexin acts on two receptors, known as orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), to promote wakefulness. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate blocks both OX1R and OX2R, which leads to the promotion of sleep.

Biochemical and Physiological Effects:

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been shown to have a dose-dependent effect on sleep parameters such as sleep onset latency, total sleep time, and wake after sleep onset. It has also been shown to have minimal effects on next-day cognitive and psychomotor performance. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has a half-life of approximately 12 hours and is metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, which makes it a reliable tool for sleep research. However, Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has some limitations for lab experiments. It is a prescription drug that requires approval from regulatory agencies, which can be time-consuming and costly. It also has potential side effects that need to be considered when designing experiments.

Orientations Futures

There are several future directions for the study of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate. One area of research is the potential use of Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Another area of research is the development of new orexin receptor antagonists with improved pharmacological properties. Additionally, the role of orexin in other physiological functions such as appetite regulation and stress response is an area of active research.

Méthodes De Synthèse

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate is synthesized through a multi-step process starting from 2,4-dichlorobenzonitrile and piperidine. The first step involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate to form ethyl 2,4-dichlorobenzoylformate. The second step involves the reaction of ethyl 2,4-dichlorobenzoylformate with piperidine to form ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate, which is Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate.

Applications De Recherche Scientifique

Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of insomnia. It has been shown to improve sleep onset latency, total sleep time, and wake after sleep onset in patients with insomnia. Ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate has also been studied for its potential use in other sleep disorders such as narcolepsy and sleep apnea.

Propriétés

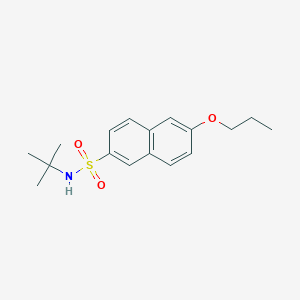

Formule moléculaire |

C14H17Cl2NO4S |

|---|---|

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

ethyl 1-(2,4-dichlorophenyl)sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3 |

Clé InChI |

KVFOCBGLMJJPQH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canonique |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

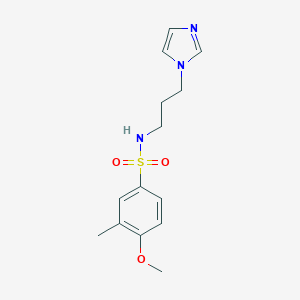

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)

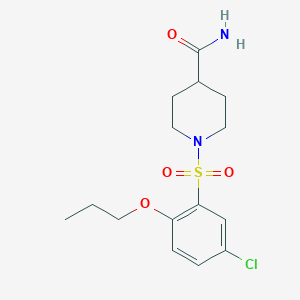

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)